BTK Inhibitory Potency: IC₅₀ Comparison of N‑tert‑Butyl Pyrrolidine‑3‑carboxamide with an N‑Methyl Analog
In a direct head‑to‑head comparison within the same patent family, the N‑tert‑butyl‑1‑(2,6‑dimethylpyrimidin‑4‑yl)pyrrolidine‑3‑carboxamide (Example 16) achieved an IC₅₀ of 1 nM against human BTK in a biochemical assay [1]. Under identical assay conditions, the corresponding N‑methyl analog exhibited an IC₅₀ of 5.5 nM [2]. The tert‑butyl compound therefore demonstrates a 5.5‑fold improvement in potency, underscoring the critical contribution of the tert‑butyl substituent to target engagement.
| Evidence Dimension | BTK enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | N‑Methyl analog (Example 23, CAS not disclosed): IC₅₀ = 5.5 nM |
| Quantified Difference | 5.5‑fold improvement (1 nM vs 5.5 nM) |
| Conditions | Biochemical BTK inhibition assay; identical protocol, same patent (US20240083900 A1) |
Why This Matters
For BTK‑targeted drug discovery projects, the 5.5× potency advantage directly influences the effective concentration range in biochemical and cellular assays, reducing the amount of compound required per experiment and lowering the risk of off‑target effects at higher concentrations.
- [1] BindingDB entry BDBM658416. Monomer ID 658416; Ligand US20240083900, Example 16. IC₅₀ = 1 nM against human BTK. Accessed via https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658416. View Source
- [2] BindingDB entry BDBM658433. Monomer ID 658433; Ligand US20240083900, Example 23. IC₅₀ = 5.5 nM against human BTK. Accessed via https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658433. View Source
